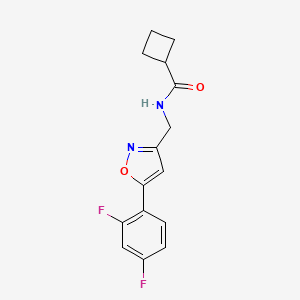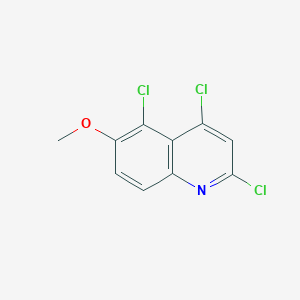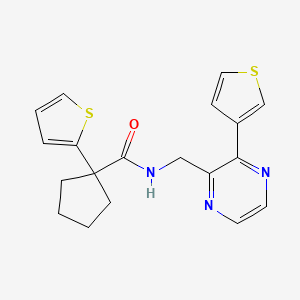
N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex molecules like N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide represent a class of compounds often studied for their potential in various applications, including pharmaceuticals. These molecules are typically synthesized through multi-step organic reactions, involving condensation, cyclization, and functionalization steps.
Synthesis Analysis
The synthesis of complex molecules often involves sequential reactions starting from simpler precursors. For example, compounds related to the query have been synthesized through condensation reactions, followed by cyclization and functional group modifications. These processes are meticulously designed to ensure the correct molecular architecture and functional groups are obtained (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, studies have elucidated the crystal structures of related compounds, providing insights into their geometric bond lengths, bond angles, and overall molecular conformation (Pei Huang et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Researchers have synthesized various pyrazole derivatives, including compounds structurally related to the one , to explore their biological activities. For instance, Titi et al. (2020) synthesized pyrazole derivatives and studied their antitumor, antifungal, and antibacterial properties. The synthesized compounds showed promising biological activities, indicating their potential for developing new therapeutic agents (Titi et al., 2020).
Anticancer Activity
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity have been a significant focus. Abdellatif et al. (2014) reported the synthesis of new compounds tested for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds displayed potent inhibitory activities, highlighting the chemical scaffold's potential in cancer therapy (Abdellatif et al., 2014).
Insecticidal and Antibacterial Potential
The cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation led to the synthesis of pyrimidine linked pyrazol-3-yl amines. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential, demonstrating the versatility of these compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Antihistaminic Action and Theoretical Studies
Research into the antihistaminic properties of related compounds, such as (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, has shown promising bronchorelaxant effects via H1 receptor antagonism. These studies not only offer insights into potential therapeutic applications but also contribute to the understanding of molecular interactions at the receptor level (Genç et al., 2013).
Antimicrobial Activity of Oxidovanadium(V) Complexes
The synthesis of new oxidovanadium(V) complexes with hydrazone and pyrone ligands has been explored. These complexes have been characterized and tested for their antimicrobial activity against various pathogens, showing potential applications in addressing microbial resistance (La, Wang, & Xue, 2020).
Propiedades
IUPAC Name |
N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c1-4-14-10-17(27)24-20(22-14)26-16(9-12(2)25-26)23-19(29)18(28)21-11-13-5-7-15(30-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,21,28)(H,23,29)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBZXMSIEIESAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2490058.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)

![Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2490068.png)
![N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2490069.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)

![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2490076.png)
![5-amino-N-[3-(methylsulfanyl)phenyl]-1-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490077.png)
![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)
![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)
